4-(1,3-benzothiazole-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one
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Overview
Description
4-(1,3-benzothiazole-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least two different elements as members of its ring(s)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazole-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzenethiol with thiazole-2-carbaldehyde in the presence of a catalyst like zinc oxide nanoparticles can yield the desired benzothiazole derivative . This intermediate can then be further reacted with quinoxaline derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-benzothiazole-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-(1,3-benzothiazole-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazole-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. For instance, benzothiazole derivatives have been shown to inhibit key enzymes and signaling pathways involved in cancer cell proliferation . The compound can bind to protein kinases, leading to the inhibition of cell growth and induction of apoptosis. Additionally, it may interfere with DNA replication and repair mechanisms, further contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: These compounds share a similar core structure and exhibit a range of biological activities, including anticancer and antimicrobial properties.
Quinoxaline Derivatives: These compounds are known for their diverse pharmacological activities, including antiviral and anti-inflammatory effects.
Uniqueness
4-(1,3-benzothiazole-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its combined structural features of both benzothiazole and quinoxaline moieties. This dual functionality enhances its potential as a versatile therapeutic agent, offering a broader spectrum of biological activities compared to its individual components.
Properties
IUPAC Name |
4-(1,3-benzothiazole-2-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c20-14-9-19(12-7-3-1-5-10(12)17-14)16(21)15-18-11-6-2-4-8-13(11)22-15/h1-8H,9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGCIPDPMLBVNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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